An In-depth Technical Guide to 4-Pentylbenzene-1-sulfonyl chloride (CAS: 73948-18-2)
An In-depth Technical Guide to 4-Pentylbenzene-1-sulfonyl chloride (CAS: 73948-18-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentylbenzene-1-sulfonyl chloride, with the CAS number 73948-18-2, is a reactive organic compound that serves as a crucial building block in synthetic chemistry. Its structure, featuring a pentyl-substituted benzene ring attached to a sulfonyl chloride moiety, makes it a valuable precursor for the synthesis of a variety of organic molecules, most notably sulfonamides. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, playing a significant role in drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Pentylbenzene-1-sulfonyl chloride, with a focus on its relevance to the pharmaceutical and life sciences industries.
Chemical and Physical Properties
4-Pentylbenzene-1-sulfonyl chloride is a moisture-sensitive solid that may also present as a colorless to pale yellow liquid.[1] It is characterized by its high reactivity, primarily attributed to the electrophilic nature of the sulfonyl chloride group. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 73948-18-2 | [1] |
| Molecular Formula | C₁₁H₁₅ClO₂S | [1] |
| Molecular Weight | 246.75 g/mol | [1] |
| Appearance | White to pale cream crystals, powder, or fused solid | [1] |
| Melting Point | 37.0-46.0 °C | [1] |
| Boiling Point | 163 °C @ 6.4 Torr | [1] |
| Density | 1.183 g/cm³ (predicted) | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane and ether; insoluble in water. | [1] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the pentyl chain, and the terminal methyl group. The aromatic protons would appear as two doublets in the downfield region (typically δ 7.5-8.0 ppm). The methylene group adjacent to the benzene ring would be a triplet around δ 2.6 ppm, followed by a series of multiplets for the other methylene groups, and a triplet for the terminal methyl group at approximately δ 0.9 ppm.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbon attached to the sulfonyl group being the most deshielded. The aliphatic carbons of the pentyl chain would appear in the upfield region.
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FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O group in the sulfonyl chloride, typically found around 1375 cm⁻¹ and 1185 cm⁻¹, respectively.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the alkylbenzene and sulfonyl chloride moieties.
Experimental Protocols
Synthesis of 4-Pentylbenzene-1-sulfonyl chloride
A general and widely applicable method for the synthesis of 4-alkylbenzenesulfonyl chlorides is the direct chlorosulfonation of the corresponding alkylbenzene. A plausible synthetic route for 4-pentylbenzene-1-sulfonyl chloride involves the reaction of pentylbenzene with chlorosulfonic acid.
Reaction Scheme:
Figure 1. Synthesis of 4-Pentylbenzene-1-sulfonyl chloride.
Experimental Procedure (General):
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In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for hydrogen chloride, place pentylbenzene.
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Cool the reaction vessel in an ice bath.
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Slowly add chlorosulfonic acid (typically in molar excess) to the stirred pentylbenzene, maintaining a low temperature (e.g., 0-5 °C).
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After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure completion of the reaction.
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Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
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The product, 4-pentylbenzene-1-sulfonyl chloride, will separate as an oily layer or a solid.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
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Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove any acidic impurities.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Remove the solvent under reduced pressure to obtain the crude product.
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The product can be further purified by vacuum distillation or recrystallization.
Note: This is a generalized procedure and the specific reaction conditions (e.g., molar ratios, temperature, reaction time) may need to be optimized.
Synthesis of Sulfonamides from 4-Pentylbenzene-1-sulfonyl chloride
The primary application of 4-pentylbenzene-1-sulfonyl chloride is in the synthesis of sulfonamides through its reaction with primary or secondary amines.
Reaction Scheme:
Figure 2. General synthesis of sulfonamides.
Experimental Procedure (General):
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Dissolve the primary or secondary amine in a suitable solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran) in a reaction flask.
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If a non-basic solvent is used, add a base (e.g., triethylamine or pyridine) to act as a scavenger for the hydrogen chloride byproduct.
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Cool the solution in an ice bath.
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Slowly add a solution of 4-pentylbenzene-1-sulfonyl chloride in the same solvent to the stirred amine solution.
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Allow the reaction mixture to warm to room temperature and stir for a period of time until the reaction is complete (monitoring by TLC is recommended).
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If pyridine is used as the solvent, it can be removed under reduced pressure.
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Work up the reaction mixture by adding water and extracting the product with an organic solvent.
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Wash the organic layer with dilute acid (to remove excess amine and base), followed by water and brine.
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Dry the organic layer over an anhydrous drying agent.
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Remove the solvent to yield the crude sulfonamide, which can be purified by recrystallization or column chromatography.
Applications in Drug Development and Research
The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents.[2][3] Consequently, 4-pentylbenzene-1-sulfonyl chloride is a valuable intermediate for the synthesis of novel drug candidates. The pentyl group can modulate the lipophilicity of the resulting sulfonamide, which can influence its pharmacokinetic and pharmacodynamic properties.
While specific drugs derived from 4-pentylbenzene-1-sulfonyl chloride are not prominently documented in publicly available literature, the broader class of benzenesulfonamides has been extensively studied for various biological activities, including:
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Antimicrobial Activity: Sulfonamides were among the first effective antimicrobial drugs.[3]
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Anticancer Activity: Many sulfonamide derivatives have been investigated as anticancer agents, with some acting as inhibitors of key enzymes in cancer signaling pathways.[2]
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Enzyme Inhibition: Benzenesulfonamides are a well-known class of inhibitors for various enzymes, most notably carbonic anhydrases, which are involved in physiological processes such as pH regulation and have been targeted for the treatment of glaucoma, epilepsy, and certain types of cancer.[2]
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Antioxidant Activity: Recent studies have shown that certain benzenesulfonamide-piperazine hybrids exhibit significant antioxidant properties.[3]
The general mechanism of action for many biologically active sulfonamides involves the inhibition of specific enzymes. The sulfonamide moiety can coordinate with metal ions in the active site of metalloenzymes or form hydrogen bonds with key amino acid residues, leading to the inhibition of the enzyme's catalytic activity.
Figure 3. Workflow from synthesis to potential therapeutic application.
Safety and Handling
4-Pentylbenzene-1-sulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive and will react with water, including atmospheric moisture, to produce hydrochloric acid. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
4-Pentylbenzene-1-sulfonyl chloride is a versatile and reactive chemical intermediate with significant potential in the field of drug discovery and development. Its ability to readily form sulfonamides allows for the synthesis of a diverse range of compounds that can be screened for various biological activities. While specific applications of this particular compound are not yet widely reported, the established importance of the sulfonamide scaffold in medicinal chemistry suggests that 4-pentylbenzene-1-sulfonyl chloride and its derivatives are promising candidates for future research and the development of novel therapeutic agents. Researchers working with this compound should adhere to strict safety protocols due to its corrosive and reactive nature.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
